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This document provides detailed application notes and protocols on the use of modified uridine
triphosphates in RNA sequencing (RNA-seq) library preparation. Two primary applications are
covered: the use of deoxyuridine triphosphate (dUTP) for determining strand-specificity and the
use of dideoxyuridine triphosphate (ddUTP) or its analogs for RNA fragmentation and 3'-end

mapping.

Application 1: Strand-Specific RNA-Seq using dUTP
and Uracil-DNA Glycosylase (UDG)
Introduction

Standard RNA-seq protocols convert RNA into double-stranded complementary DNA (cDNA)
for sequencing. A significant limitation of this approach is the loss of information regarding the
originating strand of the RNA transcript. This is particularly problematic in regions with
overlapping genes transcribed from opposite strands or for identifying antisense transcripts.

The dUTP/UDG method is a widely adopted technique to preserve strand information. The
principle lies in incorporating dUTP instead of deoxythymidine triphosphate (dTTP) during the
synthesis of the second cDNA strand. This marks the second strand with uracil. Prior to PCR
amplification, the enzyme Uracil-DNA Glycosylase (UDG) is used to specifically recognize and
excise the uracil residues, leading to the degradation of the dUTP-containing strand.[1][2]
Consequently, only the first cDNA strand, which is the reverse complement of the original RNA
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molecule, is amplified and sequenced. This ensures that the sequencing reads reflect the
original orientation of the RNA transcripts.

Experimental Workflow: dUTP/UDG Method
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Workflow for dUTP-based strand-specific RNA-seq library preparation.
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Quantitative Data

The dUTP/UDG method has been shown to be highly effective in achieving strand specificity
with excellent library complexity. The following table summarizes key performance metrics from
a comparative analysis of different strand-specific RNA-seq protocols.

. Standard Non- Ligation-Based
Performance Metric dUTP Method
Stranded Method

Strand Specificity (%

. 0.55% ~50% 0.47%
Antisense Reads)
Library Complexity (%

. Y plexity ( 84% 88% 71%
Unique Reads)
Coverage Evenness

) Low Low Moderate
(5' to 3' bias)
Agreement with ) ) )
] High High High

Annotation

Data adapted from
Levin, J. Z., et al.
(2010). Nature
Methods.

Detailed Protocol: dUTP/UDG Strand-Specific RNA-Seq

This protocol is adapted from established methods for Illumina sequencing platforms.
1. RNA Fragmentation & Priming

e In a PCR tube, combine up to 5 ug of poly(A)-selected RNA or ribo-depleted RNA with
nuclease-free water to a final volume of 10 pL.

e Add 1 pL of Fragmentation Buffer (e.g., from Illlumina TruSeq Stranded mRNA kit).
e Incubate at 94°C for 5 minutes, then immediately place on ice.

e Add 1 pL of Random Primers and mix well.
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2. First-Strand cDNA Synthesis

e To the fragmented and primed RNA, add the following:

[¢]

4 uL of 5X First Strand Synthesis Buffer

[¢]

2 pL of 100 mM DTT

[e]

1 pL of dNTP Mix (10 mM each)

o

1 L of RNase Inhibitor
o 1 pL of SuperScript Il Reverse Transcriptase (200 U/uL)

 Incubate at 25°C for 10 minutes, followed by 42°C for 50 minutes, and then 70°C for 15
minutes to inactivate the enzyme.

3. Second-Strand cDNA Synthesis

 To the first-strand reaction, add the following:

o

25 pL of 5X Second Strand Synthesis Buffer

[¢]

2.5 pL of dUTP Mix (10 mM dATP, dGTP, dCTP; 20 mM dUTP)

[¢]

1 pL of E. coli DNA Ligase (10 U/uL)

[e]

4 uL of E. coli DNA Polymerase | (10 U/pL)
o 1 uL of RNase H (2 U/uL)
 Incubate at 16°C for 2 hours.
» Purify the double-stranded cDNA using magnetic beads (e.g., AMPure XP).
4. Library Preparation (End Repair, A-Tailing, Adapter Ligation)

o Perform end repair, A-tailing, and adapter ligation following the manufacturer's protocol for
standard Illumina library preparation (e.g., NEBNext Ultra Il or TruSeq).
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5. UDG Treatment and PCR Amplification
o Before PCR, add 1 pL of Uracil-DNA Glycosylase (UDG) to the adapter-ligated cDNA.
 Incubate at 37°C for 30 minutes, followed by 95°C for 5 minutes to inactivate the UDG.
o Set up the PCR reaction using a high-fidelity polymerase. A typical reaction consists of:
o 25 pL of 2X High-Fidelity PCR Master Mix
o 5 L of PCR Primer Cocktail
o 20 pL of UDG-treated cDNA

o Perform PCR with the following cycling conditions: 98°C for 30s, followed by 10-15 cycles of
(98°C for 10s, 65°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 minutes.

 Purify the final library using magnetic beads and validate the library size and concentration.

Application 2: Fragmentation-Free Library Prep

using ddUTP Analogs (ClickSeq)
Introduction

Standard RNA-seq library preparation involves fragmenting the RNA or cDNA, which can
introduce biases and lead to the formation of artifactual chimeric sequences through the
ligation of unrelated fragments.[3] An alternative approach, known as ClickSeq, eliminates the
need for fragmentation and enzymatic ligation by using chain-terminating dideoxynucleotides
(or their analogs like 3'-azido-nucleotides) during reverse transcription.[4]

In this method, a reverse transcription reaction is supplemented with a low concentration of 3'-
azido-2',3'-dideoxynucleotides (AzNTPs), including an analog of ddUTP. These AzNTPs are
stochastically incorporated into the growing cDNA strand, causing chain termination and
generating a pool of cDNA fragments of varying lengths.[3] Each fragment is blocked at its 3'
end with an azido group. This functional group is then used for the highly efficient and specific
“click-ligation” of a 5'-alkyne-modified adapter using copper-catalyzed azide-alkyne
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cycloaddition (CUAAC).[4] This process avoids enzymatic ligation, thereby dramatically
reducing the rate of artifactual recombination.[3]

Experimental Workflow: ClickSeq Method
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Workflow for ClickSeq library preparation using AzZNTPs.

Quantitative Data

The primary advantage of ClickSeq is the significant reduction in artifactual chimeras. The
following table compares the rate of recombination events between ClickSeq and a standard
enzymatic ligation-based method (NEBNext) when sequencing a known viral RNA sample.

. Inter-RNA Recombination
Library Prep L
Total Reads Recombination Rate (Events per
Method -
Events Million Reads)
ClickSeq 8,254,321 213 ~2.5
Standard (NEBNext) 7,987,654 36,139 ~4524

Data from Routh, A.,
et al. (2015). Journal

of Molecular Biology.

[3]

Detailed Protocol: ClickSeq Library Preparation

This protocol is adapted from the original ClickSeq publication for lllumina sequencing.
1. Reverse Transcription with AzZNTPs
* In a PCR tube, combine:
o 100 ng - 1 ug of input RNA
o 1 pL of Random Primer (with partial p7 adapter sequence)
o Nuclease-free water to 10 pL
¢ Incubate at 65°C for 5 minutes, then place on ice for 1 minute.

e Prepare a Reverse Transcription Master Mix:
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[e]

4 uL of 5X RT Buffer

o

1 pL of 20 mM dNTP Mix

[¢]

0.5 pL of 1 mM AzNTP Mix (AzATP, AzCTP, AzGTP, AzTTP)

o

1 pL of RNase Inhibitor

[e]

1 pL of Reverse Transcriptase (e.g., SuperScript I11)

Add 7 pL of the master mix to the RNA/primer mix.
Incubate as follows: 25°C for 10 minutes, 50°C for 60 minutes, 70°C for 15 minutes.
Add 1 pL of RNase H and incubate at 37°C for 20 minutes.

. First Bead Purification

Purify the 3'-azido-blocked cDNA fragments using magnetic SPRI beads (e.g., AMPure XP)
according to the manufacturer's instructions to remove unincorporated nucleotides and
enzymes.

Elute the purified cDNA in 10 pL of nuclease-free water.
. Click-Ligation
Prepare the Click-Ligation Master Mix. For a single reaction, combine:
o 4 uL of 5X CuSO4-based Click Buffer
o 1 pL of 5'-alkyne-modified adapter (e.g., p5 adapter sequence)
o 1 pL of BTTAA ligand
Add 6 pL of the master mix to the 10 pL of purified cDNA.
Incubate at room temperature for 20 minutes.

Stop the reaction by adding 1 pL of 0.5 M EDTA.
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4. Second Bead Puirification

» Purify the click-ligated single-stranded DNA using magnetic SPRI beads to remove reaction
components.

e Elute in 23 pL of nuclease-free water.

5. PCR Library Amplification

e Set up the PCR reaction:
o 25 pL of 2X High-Fidelity PCR Master Mix
o 2 pL of lllumina Primer Mix (containing i5 and i7 indexing primers)
o 23 pL of the purified click-ligated cDNA

o Perform PCR with cycling conditions appropriate for your library and target insert size
(typically 15-20 cycles).

» Purify the final double-stranded library using magnetic beads. A size selection step may be
performed here if a tighter fragment distribution is desired.

» Validate the final library concentration and size distribution using a Bioanalyzer or similar
instrument.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ClickSeq: Random-Primed Protocol with Single Indexing using ClickSeq Kit [protocols.io]

o 2. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1217953?utm_src=pdf-custom-synthesis
https://www.protocols.io/view/clickseq-random-primed-protocol-with-single-indexi-n92ld8jkov5b/v1
https://www.researchgate.net/publication/13680193_Enhanced_Binding_of_Azidothymidine-resistant_Human_Immunodeficiency_Virus_1_Reverse_Transcriptase_to_the_3'-Azido-3'-deoxythymidine_5'-Monophosphate-terminated_Primer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o 3. ClickSeq: Fragmentation-free next-generation sequencing via click-ligation of adaptors to
stochastically terminated 3’-azido cDNAs - PMC [pmc.ncbi.nlm.nih.gov]

e 4. ClickSeq: Fragmentation-Free Next-Generation Sequencing via Click Ligation of Adaptors
to Stochastically Terminated 3'-Azido cDNAs - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Use of Modified UTPs in RNA Sequencing Library
Preparation: Applications and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217953#use-of-ddutp-in-rna-sequencing-library-
preparation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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